
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TIPS, and it belongs to the class of sulfonamide compounds. TIPS has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of TIPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. TIPS has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a reduction in tumor growth and an increase in apoptosis.
Biochemical and Physiological Effects
TIPS has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TIPS has been shown to have anti-inflammatory and anti-oxidant effects. TIPS has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase IX, which is involved in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TIPS in lab experiments is its potential therapeutic applications. TIPS has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for various research applications. However, the synthesis of TIPS is a complex process that requires advanced knowledge of organic chemistry. In addition, the mechanism of action of TIPS is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research involving TIPS. One potential area of research is in the development of novel anti-cancer therapies. TIPS has been shown to have potent anti-cancer properties, and further research may lead to the development of new and more effective cancer treatments. Another potential area of research is in the development of anti-inflammatory and anti-oxidant therapies. TIPS has been shown to have these properties, and further research may lead to the development of new treatments for various inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of TIPS and its potential applications.
Synthesemethoden
The synthesis of TIPS involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the preparation of 4-iodoaniline, which is then reacted with tert-butyl 4-formylbenzoate to form 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzamide. This intermediate is then treated with chlorosulfonic acid to form TIPS.
Wissenschaftliche Forschungsanwendungen
TIPS has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. TIPS has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, TIPS has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24INO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKDLEQTHIHFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


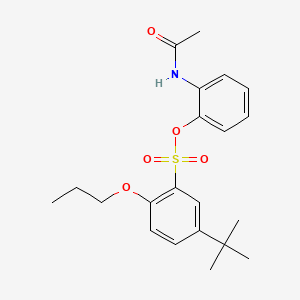
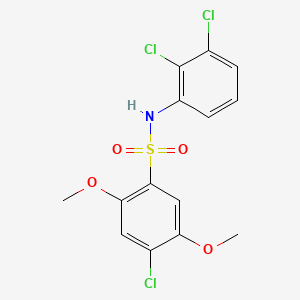
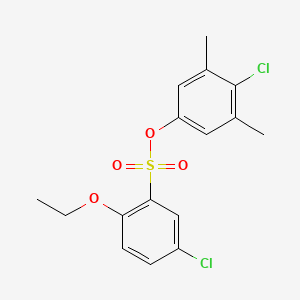
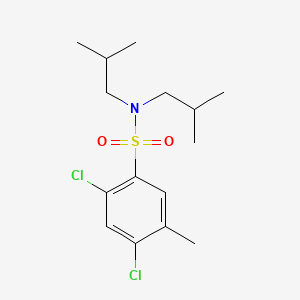
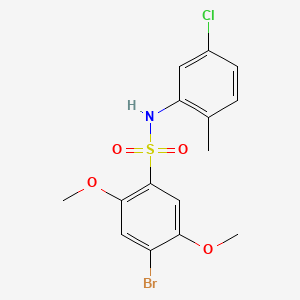
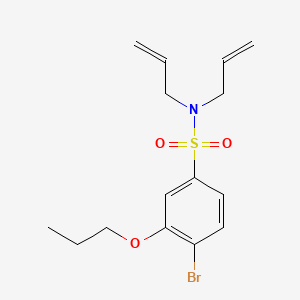
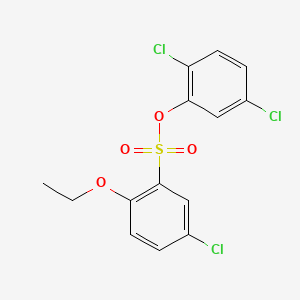


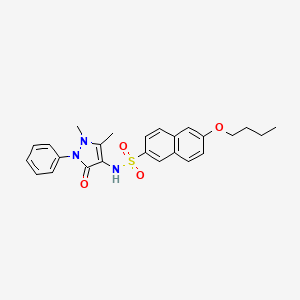


![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)